Quantitative Comparison of Platelet Anti-Aggregatory Potency: CPCA vs. NECA (Direct Head-to-Head)
In a direct comparative study on human platelets, CPCA demonstrated superior potency relative to the closely related 5′-uronamide analog NECA. CPCA inhibited ADP-induced platelet aggregation with an IC50 of 0.24 µM, representing a 1.4-fold greater potency than NECA (IC50 0.34 µM) [1]. This rank order of potency was corroborated by functional adenylate cyclase stimulation assays in platelet membranes, confirming that the cyclopropyl substitution confers a measurable advantage in this specific cellular context [2].
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.24 µM |
| Comparator Or Baseline | 5′-N-ethylcarboxamidoadenosine (NECA); IC50 = 0.34 µM |
| Quantified Difference | CPCA is 1.4-fold more potent (lower IC50 by 0.10 µM) |
| Conditions | Human platelet-rich plasma; ADP-induced aggregation assay; n=4-6 |
Why This Matters
For laboratories studying adenosine receptor-mediated platelet inhibition, CPCA provides a quantifiably stronger signal at equimolar concentrations, reducing compound consumption and improving assay window relative to NECA.
- [1] Ukena D, Böhme E, Schwabe U. Effects of several 5′-carboxamide derivatives of adenosine on adenosine receptors of human platelets and rat fat cells. Naunyn Schmiedebergs Arch Pharmacol. 1984 Aug;327(1):36-42. doi: 10.1007/BF00504989. PMID: 6092968. View Source
- [2] Ukena D, Böhme E, Schwabe U. Effects of several 5′-carboxamide derivatives of adenosine on adenosine receptors of human platelets and rat fat cells. Naunyn Schmiedebergs Arch Pharmacol. 1984 Aug;327(1):36-42. doi: 10.1007/BF00504989. PMID: 6092968. View Source
